molecular formula C24H31N3O3 B2669623 3,4-dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide CAS No. 850925-42-7

3,4-dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide

Cat. No.: B2669623
CAS No.: 850925-42-7
M. Wt: 409.53
InChI Key: STWAPCVPUPRWJJ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 1-bromopentane to introduce the pentyl group at the nitrogen atom.

    Coupling with Benzamide: The alkylated benzimidazole is coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with various metal ions.

Biology

Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound is being investigated for its potential to inhibit specific enzymes and pathways involved in disease processes.

Medicine

In medicine, the compound’s structure suggests potential applications as a therapeutic agent, particularly in targeting cancer cells or pathogens. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The methoxy groups and the pentyl chain may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    3,4-Dimethoxybenzamide: Lacks the benzimidazole moiety.

    1-Pentylbenzimidazole: Lacks the benzamide moiety.

Uniqueness

The uniqueness of 3,4-dimethoxy-N-(3-(1-pentyl-1H-benzo[d]imidazol-2-yl)propyl)benzamide lies in its combined structural features, which confer specific biological activities and chemical reactivity. The presence of both the benzimidazole and benzamide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(1-pentylbenzimidazol-2-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-4-5-8-16-27-20-11-7-6-10-19(20)26-23(27)12-9-15-25-24(28)18-13-14-21(29-2)22(17-18)30-3/h6-7,10-11,13-14,17H,4-5,8-9,12,15-16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWAPCVPUPRWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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